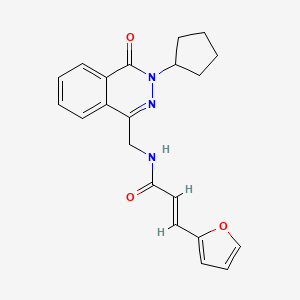![molecular formula C14H10N6OS B2639362 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 1705319-65-8](/img/structure/B2639362.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including an imidazole ring, a thiazole ring, and a triazole ring . These types of rings are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the amide functional group. The aromaticity of the rings would be characterized by the delocalization of π-electrons .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide group. The rings might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its stability would be influenced by the aromaticity of the rings .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- A study by Güzeldemirci and Küçükbasmacı (2010) synthesized a series of triazole and thiadiazole derivatives containing the imidazo[2,1-b]thiazole moiety, which exhibited promising antibacterial and antifungal activities (Güzeldemirci & Küçükbasmacı, 2010).
- Atta et al. (2011) also reported the synthesis of novel imidazo[2,1-b]-1,3,4-thiadiazoles with slight to moderate antimicrobial activities against various microorganisms including Staphylococcus aureus and Escherichia coli (Atta, Farahat, Ahmed, & Marei, 2011).
Antimycobacterial Agents
- Chitti et al. (2022) designed and synthesized novel imidazo[2,1-b]-thiazole carboxamide analogues, demonstrating significant antitubercular activity against Mycobacterium tuberculosis, with some compounds showing selective inhibition of Mtb over non-tuberculous mycobacteria (Chitti et al., 2022).
Anti-corrosion Activity
- Rehan, Al Lami, and Khudhair (2021) investigated the anti-corrosion activity of new triazole, thiadiazole, and thiazole derivatives containing imidazo[1,2-a]pyrimidine moiety (Rehan, Al Lami, & Khudhair, 2021).
Insecticidal Agents
- Soliman et al. (2020) synthesized a series of compounds incorporating sulfonamide-bearing thiazole moiety, showing potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Antioxidant Activities
- Saundane and Manjunatha (2016) synthesized derivatives containing 1,2,4-triazole and thiazolo[3,2-b][1,2,4]triazole, screening them for antioxidant and antimicrobial activities (Saundane & Manjunatha, 2016).
Mecanismo De Acción
The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS/c21-13(12-15-8-16-19-12)17-10-4-2-1-3-9(10)11-7-20-5-6-22-14(20)18-11/h1-8H,(H,17,21)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUSPEGTIFTHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)
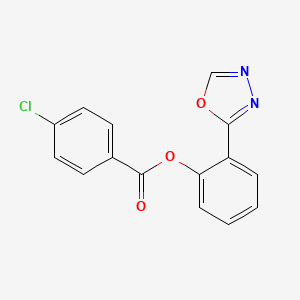
![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2639287.png)
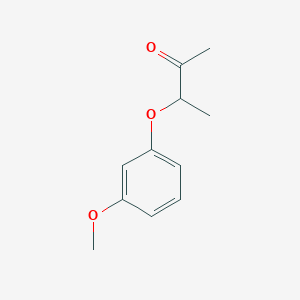

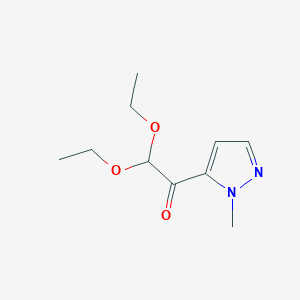

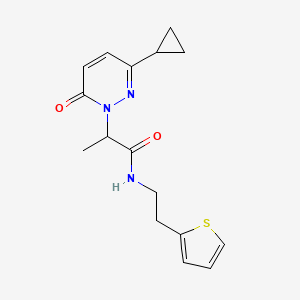

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2639298.png)

